molecular formula C9H10N4 B014944 6-N-methylquinoxaline-5,6-diamine CAS No. 888037-23-8

6-N-methylquinoxaline-5,6-diamine

Cat. No. B014944
M. Wt: 174.2 g/mol
InChI Key: ZKYWREIEORYBJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-N-methylquinoxaline-5,6-diamine derivatives involves multiple steps, including condensation, cyclization, hydrogenation, and bromination processes. For instance, 6-amino-5-bromoquinoxaline synthesis employs 4-nitrobenzene-1,2-diamine as a starting material, followed by a series of reactions leading to high overall yields (Chang Dong-liang, 2009). Another study details the efficient synthesis of 5-nitro derivatives of 6-haloquinoxalines, indicating the versatility of quinoxalines as intermediates for further chemical transformations (W. Tian & S. Grivas, 1992).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives, including 6-N-methylquinoxaline-5,6-diamine, is characterized by X-ray diffraction and spectroscopic techniques. These studies reveal planar geometries and intramolecular hydrogen bonding, which are crucial for the compound's chemical behavior and interactions (J. Kuwabara, H. Mori, & T. Kanbara, 2009).

Chemical Reactions and Properties

Quinoxaline derivatives undergo a variety of chemical reactions, including nucleophilic substitution, reductive metallation, and alkylation, which significantly influence their chemical properties. For example, the reductive metallation of 6-methyl-2,3-diphenylquinoxaline showcases the nucleophilicity of the resulting adducts, allowing for further functionalization (N. Ocal, Z. Turgut, & S. Kaban, 1998).

Scientific Research Applications

Chromatographic Analysis

Research conducted by McLellan and Thornalley (1992) demonstrates the use of 6-N-methylquinoxaline derivatives in chromatographic analysis. They synthesized compounds including 6,7-dimethoxy-2-methylquinoxaline for the liquid chromatographic fluorimetric assay of methylglyoxal, a compound significant in both chemical and biological systems. This showcases the application of quinoxaline derivatives in analytical chemistry, particularly in the accurate quantification of specific compounds in complex mixtures (McLellan & Thornalley, 1992).

Synthesis of Novel Compounds

Tian and Grivas (1992) explored the synthesis of 6-halo-5-nitroquinoxalines, demonstrating the versatility of quinoxaline derivatives as intermediates for creating a range of heterocyclic compounds. This highlights the potential of 6-N-methylquinoxaline derivatives in synthetic organic chemistry, particularly in developing novel compounds with potential applications in various fields, including pharmaceuticals (Tian & Grivas, 1992).

Advanced Material Development

Research by Nami et al. (2013) involved using bis(thiosemicarbazone)acenaphthenequinone, which relates to the quinoxaline structure, in the synthesis of novel polyamides. This indicates the role of quinoxaline derivatives in developing new materials with specific properties, such as high thermal stability and solubility in various solvents. These materials have potential applications in various industries, including electronics and coatings (Nami et al., 2013).

Mutagenicity Studies

A study by Grivas and Jägerstad (1984) on the mutagenicity of various synthetic quinolines and quinoxalines, including N6-methyl- and N6,7-dimethylquinoline-5,6-diamine, indicates the importance of quinoxaline derivatives in toxicological research. Understanding the mutagenic properties of these compounds is crucial in assessing their safety and potential risks in various applications (Grivas & Jägerstad, 1984).

Safety And Hazards

Specific safety and hazard information for 6-N-methylquinoxaline-5,6-diamine is not available in the search results. However, it is important to handle all chemical compounds with appropriate safety measures.


Future Directions

Quinoxalines have been the subject of extensive research due to their wide range of physicochemical and biological activities3. They have been utilized in the design and development of numerous bioactive molecules, indicating a promising future in medicinal chemistry3.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

6-N-methylquinoxaline-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-11-6-2-3-7-9(8(6)10)13-5-4-12-7/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYWREIEORYBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=NC=CN=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-methylquinoxaline-5,6-diamine

Synthesis routes and methods

Procedure details

To a solution of N-methyl-5-nitroquinoxalin-6-amine (1.3 g, 6.4 mmol) in MeOH (100 mL) was added hydrazine hydrate (1.27 g, 25.5 mmol) and Raney Ni (0.2 g). The mixture was stirred at room temperature for 1 h. The mixture was then filtered, and the filtrate was concentrated under reduce pressure to give N6-methylquinoxaline-5,6-diamine as a black solid (1.14 g, yield 100%). ESI MS: m/z 175.1 [M+H]+.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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